7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine
Description
Properties
IUPAC Name |
7-chloro-1,3-dimethylpyrazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-3-9-10-7(8)6(5)12(2)11-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJEGBVWWYTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C(N=NC=C12)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloropyridazine with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Cycloaddition: The pyrazolo[3,4-d]pyridazine core can participate in cycloaddition reactions, forming more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, methylamine, or thiourea can be used in solvents like ethanol or DMF at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Cycloaddition: Cycloaddition reactions may require catalysts such as transition metal complexes and are typically carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine would yield 7-methylamino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can act as inhibitors of various kinases involved in cancer progression. The structure of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine allows it to serve as a scaffold for the development of selective kinase inhibitors, which are crucial in targeted cancer therapies .
Antibacterial and Antifungal Properties
Compounds related to the pyrazolo[3,4-d]pyridazine family have demonstrated promising antibacterial and antifungal activities. The presence of the chlorine atom and the dimethyl groups enhances the interaction with microbial targets, potentially leading to the development of new antibiotics .
Neuroprotective Effects
Recent studies suggest that pyrazolo[3,4-d]pyridazines may also exhibit neuroprotective effects. These compounds could potentially be used in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Synthetic Applications
7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. For example:
- Synthesis of Novel Derivatives : The compound can be modified at various positions to create derivatives with enhanced biological activity or different pharmacological profiles.
- Building Block for Heterocycles : It can be used as a building block for synthesizing other heterocyclic compounds, which are prevalent in pharmaceuticals .
Case Study 1: Development of Selective Kinase Inhibitors
A study explored the synthesis of new pyrazolo[3,4-d]pyridazine derivatives aimed at inhibiting specific kinases involved in cancer cell proliferation. The results showed that certain modifications to the 7-chloro-1,3-dimethyl structure significantly increased inhibitory potency against target kinases .
Case Study 2: Antimicrobial Activity Assessment
In a comparative study assessing the antimicrobial efficacy of various pyrazolo compounds, 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine was evaluated against a panel of bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is primarily related to its interaction with biological targets. For instance, it may inhibit specific enzymes or receptors involved in disease pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity . Molecular docking studies have shown that it can fit into the active sites of enzymes, forming stable complexes that inhibit their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs and their differences are summarized below:
Key Observations:
- Core Modifications: Pyridazine (N-atoms at 1,2-positions) vs. Pyrimidine cores (e.g., CAS 1072895-86-3) mimic purines, enhancing antitumor activity via kinase inhibition .
- Substituent Effects :
- Chloro Groups : Position 7 in pyridazine derivatives enhances antibacterial activity, while dichloro-substituted pyrimidines (CAS 1072895-86-3) broaden antitumor scope .
- Hydroxyl vs. Chloro : The hydroxyl analog (CAS 1909337-15-0) likely exhibits increased polarity, impacting pharmacokinetics .
- Alkyl Groups : Ethyl (CAS 1823960-49-1) and trimethyl (CAS 89239-22-5) substituents modulate lipophilicity and steric hindrance, affecting target engagement .
Pharmacological Profiles
- Anticancer Mechanisms : Pyrazolo[3,4-d]pyridazines inhibit cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs), whereas pyrazolo[3,4-d]pyrimidines (e.g., CAS 1072895-86-3) target purine-binding enzymes .
- Anti-inflammatory Potential: Pyrazolo[3,4-d]pyrimidines (e.g., derivatives in ) suppress NF-κB and MAPK pathways, but the target compound’s anti-inflammatory efficacy remains underexplored.
Physicochemical Properties
Biological Activity
7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its structure features a fused pyrazole and pyridazine ring system, which contributes to its unique reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 7-chloro-1,3-dimethylpyrazolo[3,4-d]pyridazine
- Molecular Formula : CHClN
- Molecular Weight : 182.61 g/mol
- CAS Number : 1909320-06-4
The primary biological target for 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is Cyclin-Dependent Kinase 2 (CDK2) . This compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts cell proliferation pathways, making it a candidate for anticancer therapies.
Anticancer Properties
Numerous studies have investigated the anticancer potential of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine and related compounds. The following table summarizes key findings from recent research:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Reddy et al. (2022) | MCF7 | 3.79 | Inhibition of cell proliferation |
| Kumar et al. (2022) | NCI-H460 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| Sun et al. (2022) | K-562 | 34% inhibition | Induction of apoptosis |
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
Preliminary investigations have also explored the antimicrobial properties of this compound. While specific data on 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is limited, related pyrazole derivatives have shown promising activity against bacterial pathogens.
Case Studies
- In Vitro Evaluation : A study by Bouabdallah et al. reported that pyrazole derivatives exhibited significant cytotoxic effects against Hep-2 and P815 cancer cell lines with IC values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the substitution pattern on the pyrazolo[3,4-d]pyridazine core can enhance biological activity. For instance, compounds with additional functional groups showed improved inhibition of CDK2 compared to unsubstituted analogs .
Q & A
Q. What are the established synthetic routes for 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with diketones or halogenated intermediates. For example, refluxing hydrazine hydrate with a brominated precursor in ethanol yields pyrazolo[3,4-d]pyridazine derivatives, as demonstrated by spectral data (e.g., absence of carbonyl bands in IR and distinct methyl signals in NMR at δ = 2.27–2.95 ppm) . Sodium acetate in DMF is often used to facilitate chloro-substitution reactions, followed by ice quenching and recrystallization for purification . Characterization relies on elemental analysis, IR, / NMR, and HPLC for purity validation.
Q. How do halogen substituents (e.g., Cl, Br) influence the physicochemical properties of pyrazolo[3,4-d]pyridazine derivatives?
- Methodological Answer : Halogens like chlorine at the 7-position enhance electrophilicity and stability via electron-withdrawing effects, which can be quantified using computational methods (e.g., DFT for charge distribution). Bromine at aryl positions increases molecular weight and lipophilicity, affecting solubility and logP values. These properties are critical for crystallization behavior and bioavailability, as seen in analogs like 2-(3-bromophenyl)-7-chloro-2H-pyrazolo[3,4-d]pyridazine (CHBrClN) .
Advanced Research Questions
Q. What strategies optimize reaction yields in multi-step syntheses of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine derivatives?
- Methodological Answer : Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Catalysis : Anhydrous sodium acetate or KCO enhances nucleophilic substitution rates .
- Temperature control : Reflux (e.g., 80–100°C) ensures complete cyclization, while ice quenching prevents side reactions .
- Purification : Recrystallization from ethanol or acetonitrile removes unreacted starting materials, as validated by TLC and HPLC .
Q. How can spectral contradictions (e.g., unexpected 1H^1H1H NMR signals) be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or dynamic equilibria. For example, pyrazolo[3,4-d]pyridazine derivatives exhibit tautomeric shifts between enol and keto forms, detectable via variable-temperature NMR . Complementary techniques like -DEPT, HSQC, and X-ray crystallography provide unambiguous assignments. In cases of overlapping signals, derivatization (e.g., acetylation) simplifies spectra .
Q. What mechanistic insights explain the biological activity of halogenated pyrazolo[3,4-d]pyridazines?
- Methodological Answer : Chlorine and bromine substituents enhance binding to biological targets (e.g., kinases, PDE-5) through halogen bonding with backbone carbonyls or π-stacking with aromatic residues. For instance, 7-chloro analogs show improved IC values in enzyme inhibition assays compared to non-halogenated derivatives . Molecular dynamics simulations (e.g., GROMACS) can map interactions, while SAR studies reveal that methyl groups at the 1- and 3-positions sterically hinder off-target binding .
Q. How do substituent variations at the 1- and 3-positions affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Methyl groups at these positions reduce steric hindrance, enabling Suzuki-Miyaura coupling with aryl boronic acids. For example, 1,3-dimethyl derivatives undergo Pd-catalyzed coupling at the 7-chloro position to introduce biaryl moieties, as confirmed by NMR tracking of disappearing Cl-substituted protons . Conversely, bulkier substituents (e.g., isopropyl) require higher catalyst loading (e.g., 10 mol% Pd(PPh)) and prolonged reaction times .
Methodological Considerations Table
| Research Aspect | Key Techniques | References |
|---|---|---|
| Synthesis Optimization | Reflux conditions, solvent polarity tuning | |
| Structural Elucidation | VT-NMR, X-ray crystallography | |
| Biological Activity Screening | Enzyme inhibition assays, MD simulations | |
| Halogen Bonding Analysis | DFT calculations, crystallographic data |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
